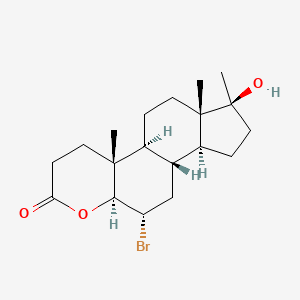
2,4,5-Trimethylthiazole
Descripción general
Descripción
2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C6H9NS. It is primarily found in various cooked foods, including meats and potatoes, as a product of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound is known for its cocoa, coffee, and nutty aroma, making it a valuable component in the flavor and fragrance industry .
Mecanismo De Acción
Target of Action
2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound . It is primarily used as a biochemical reagent in life science research . .
Mode of Action
It is known to be a volatile oxidant , suggesting that it may interact with its targets through oxidation reactions
Biochemical Pathways
This compound is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning which occurs in different types of food like cooked meats and potatoes
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its volatility suggests that it may readily evaporate at room temperature, which could influence its stability and efficacy. Furthermore, as a Maillard reaction product, its formation and action may be influenced by factors such as temperature and the presence of amino acids and reducing sugars .
Análisis Bioquímico
Biochemical Properties
2,4,5-Trimethylthiazole plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound interacts with various biomolecules during this reaction, including amino acids like cysteine and sugars like glucose . The nature of these interactions involves the formation of complex flavor compounds that contribute to the sensory properties of food .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has been observed to affect weight regulation in animal models. For example, exposure to this compound in mice has been associated with reduced weight gain, which is thought to be a response to predator-like scents . This compound may also impact cell signaling pathways and gene expression related to stress and defensive responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific receptors and enzymes. It has been suggested that this compound can bind to olfactory receptors, triggering neural responses that lead to changes in behavior and metabolism . Additionally, this compound may influence enzyme activity involved in metabolic pathways, although the exact mechanisms remain to be fully elucidated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, particularly in stress-related pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on weight and behavior, while higher doses can lead to significant changes in weight regulation and stress responses . Toxic or adverse effects at high doses have not been extensively studied, but it is important to consider potential risks when using this compound in research .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Maillard reaction. It interacts with enzymes and cofactors that facilitate the formation of flavor compounds during the cooking process . This compound may also affect metabolic flux and the levels of specific metabolites, contributing to its role in flavor development .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylthiazole can be synthesized through several methods:
Decarboxylation of 2,4-dimethylthiazole-5-acetic acid: This method involves the removal of a carboxyl group from 2,4-dimethylthiazole-5-acetic acid.
Reaction of acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone: This method involves the reaction of acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-induced Maillard model systems, where L-cysteine and D-glucose are subjected to microwave radiation to produce the compound .
Análisis De Reacciones Químicas
2,4,5-Trimethylthiazole undergoes various chemical reactions, including:
Oxidation: As a volatile oxidant, this compound can participate in oxidation reactions.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogens and other electrophilic reagents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Substitution Products: Substitution reactions can produce a range of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trimethylthiazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
2,4,5-Trimethylthiazole can be compared with other similar compounds, such as:
2,4,5-Trimethyloxazole: This compound has a similar structure but contains an oxygen atom instead of sulfur.
2-Ethyl-4-methylthiazole: This compound has an ethyl group at the 2-position instead of a methyl group.
4,5-Dimethylthiazole: This compound lacks the methyl group at the 2-position.
Uniqueness: this compound is unique due to its specific combination of three methyl groups attached to the thiazole ring, which imparts its distinctive aroma and flavor properties .
Propiedades
IUPAC Name |
2,4,5-trimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPVSWRQZNDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065564 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 to 167.00 °C. @ 717.50 mm Hg | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011-1.015 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13623-11-5 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13623-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2,4,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6393273PE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?
A1: this compound is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.
Q2: Can this compound influence the reproductive system in female rodents?
A2: Yes, studies show that chronic exposure to this compound can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].
Q3: What role does the MePD play in mediating the effects of this compound on the reproductive system?
A3: The MePD is believed to process the stress signal induced by this compound. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.
Q4: How does this compound contribute to food flavor?
A4: this compound is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].
Q5: How is this compound formed during cooking?
A5: The formation of this compound during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to this compound can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].
Q6: Does the addition of specific amino acids affect the formation of this compound during the Maillard reaction?
A6: Yes, the addition of certain amino acids can influence the formation of this compound. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of this compound, followed by a decrease at higher glycine concentrations [].
Q7: Can this compound be chemically synthesized?
A7: Yes, this compound can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].
Q8: Are there any computational studies related to this compound?
A8: Computational chemistry techniques have been employed to study the interactions of this compound with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which this compound might be perceived as an odorant.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C6H9NS, and its molecular weight is 127.20 g/mol.
Q10: Is there any information about the stability of this compound under different conditions?
A10: While specific stability data for this compound is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.
Q11: How does this compound interact with odorant-binding proteins?
A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that this compound binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)

![6-Phenyl-3-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1212874.png)


![(2S,3S,4S,5R)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1212880.png)




